4-(4,4,4-Trifluorobutoxy)benzaldehyde
Description
4-(4,4,4-Trifluorobutoxy)benzaldehyde is a fluorinated benzaldehyde derivative with the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.20 g/mol . Its structure features a benzaldehyde core substituted at the para position with a 4,4,4-trifluorobutoxy group (–O–(CH₂)₃CF₃). This compound (CAS: 1413932-82-7) is notable for its combination of aromatic aldehyde reactivity and the lipophilic, electron-withdrawing trifluorobutoxy group, which enhances its utility in pharmaceutical and materials chemistry. The trifluorobutoxy moiety improves metabolic stability and membrane permeability compared to non-fluorinated analogs, making it valuable in drug design .
Properties
IUPAC Name |
4-(4,4,4-trifluorobutoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)6-1-7-16-10-4-2-9(8-15)3-5-10/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSATUYAABUQSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4-(4,4,4-Trifluorobutoxy)benzaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(4,4,4-Trifluorobutoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-(4,4,4-Trifluorobutoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4,4,4-Trifluorobutoxy)benzaldehyde depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The trifluorobutoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The trifluorobutoxy group in this compound introduces lipophilicity and electron-withdrawing character , moderating the aldehyde's electrophilicity compared to electron-donating groups (e.g., –OH in 4-hydroxybenzaldehyde) .
- In contrast, 4-(bromomethyl)benzaldehyde’s –CH₂Br group enables nucleophilic substitution reactions, but its toxicity and instability limit applications .
Biological and Pharmacological Relevance: Fluorinated analogs like this compound exhibit superior metabolic stability due to C–F bond resistance to enzymatic degradation, a critical advantage over non-fluorinated compounds (e.g., 4-hydroxybenzaldehyde) in drug development . The trifluorobutoxy group’s bulkiness may reduce binding to off-target proteins compared to smaller substituents like –CF₃ .
Synthetic Utility :
Fluorinated Benzaldehydes in Medicinal Chemistry
- Anticancer Activity: Fluorinated benzaldehydes, including this compound, have shown promise in inhibiting enzymes like monoamine oxidase (MAO) due to fluorine’s electron-withdrawing effects, which enhance binding to catalytic sites .
- PET Tracer Design : Deuterium or fluorine substitution in benzaldehyde derivatives (e.g., deuterated deprenyl analogs) improves radiotracer sensitivity by modulating enzyme-binding kinetics, a principle applicable to this compound in imaging studies .
Limitations and Challenges
- Commercial Availability : Both this compound and related ethers (e.g., 2-benzyloxy-4,5-difluorophenylboronic acid) are listed as discontinued in commercial catalogs, suggesting synthesis challenges or niche demand .
- Toxicity : While this compound lacks detailed toxicological data, analogs like 4-(bromomethyl)benzaldehyde require stringent safety protocols due to acute toxicity risks .
Biological Activity
4-(4,4,4-Trifluorobutoxy)benzaldehyde is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound features a benzaldehyde moiety substituted with a trifluorobutoxy group. The presence of fluorine atoms often enhances the biological activity of organic compounds by increasing their lipophilicity and stability. The chemical formula for this compound is C₁₁H₈F₃O₂, with a molecular weight of approximately 236.17 g/mol.
Biological Activities
1. Antimicrobial Activity
Research has indicated that fluorinated compounds can exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising activity against various pathogens, including Mycobacterium tuberculosis. A study demonstrated that certain derivatives exhibited up to tenfold improvements in whole-cell activity against Mtb compared to their parent compounds .
2. Cytotoxicity
The cytotoxic potential of this compound and its derivatives has been explored in various cancer cell lines. For example, compounds with similar structures have shown high cytotoxicity against drug-resistant leukemia cells. The mechanisms involved include alterations in mitochondrial function and activation of apoptotic pathways.
3. Enzyme Inhibition
Fluorinated benzaldehyde derivatives have also been studied for their ability to inhibit specific enzymes. The introduction of various substituents has been shown to significantly increase the inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, certain derivatives exhibited IC50 values ranging from 46.8 to 137.7 µM for AChE inhibition .
Case Study 1: Antitubercular Activity
A notable study synthesized derivatives of 4-(trifluoromethoxy)benzaldehyde that were tested against Mycobacterium tuberculosis. The results indicated that some compounds exhibited significant improvements in efficacy compared to existing treatments, highlighting the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Anticancer Efficacy
In vitro studies on the anticancer efficacy of fluorinated benzaldehyde derivatives revealed that some compounds induced significant apoptosis in resistant cancer cell lines. These findings suggest that the structural features of these compounds contribute to their ability to target cancer cells effectively.
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound compared to structurally similar compounds:
| Compound Name | Chemical Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₁H₈F₃O₂ | Trifluorobutoxy substituent | Antimicrobial, cytotoxic |
| 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | C₈H₄F₄O₂ | Electrophilic nature | Antimicrobial, cytotoxic |
| 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C₉H₇BrF₃O₂ | Bromine substitution | Enhanced enzyme inhibition |
| 2-Chloro-4-(trifluoromethoxy)benzaldehyde | C₈H₄ClF₃O | Chlorine substitution | Varies based on substitution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
